N-(But-2-en-1-yl)-3-methylaniline

Description

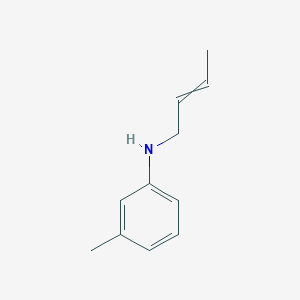

N-(But-2-en-1-yl)-3-methylaniline is a substituted aniline derivative featuring a 3-methylphenyl group and a but-2-en-1-yl (allylic) chain attached to the nitrogen atom.

Properties

CAS No. |

143258-12-2 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-but-2-enyl-3-methylaniline |

InChI |

InChI=1S/C11H15N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h3-7,9,12H,8H2,1-2H3 |

InChI Key |

XXZKREPBQMXPCD-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCNC1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(But-2-en-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with crotyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of 3-methylaniline attacks the electrophilic carbon of crotyl bromide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(But-2-en-1-yl)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, forming N-(butyl)-3-methylaniline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N-(Butyl)-3-methylaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(But-2-en-1-yl)-3-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of polymers and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(But-2-en-1-yl)-3-methylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The but-2-en-1-yl group can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity

- The 3-methyl group on the aniline ring in this compound enhances electron density at the nitrogen atom compared to unsubstituted analogs (e.g., N-(But-2-en-1-yl)aniline). This may influence its participation in electrophilic reactions or coordination with transition metals.

- Electron-withdrawing groups (e.g., nitro in N-Benzyl-3-nitroaniline) reduce nucleophilicity, making such compounds less reactive in alkylation but more stable under oxidative conditions.

Allyl Chain Variations

- The but-2-en-1-yl chain provides an unsaturated site for further functionalization (e.g., hydroformylation or cycloaddition), as demonstrated in enantioselective catalysis studies.

- Bulkier chains (e.g., 3-methylbutyl in 2-Benzyl-N-(3-methylbutyl)aniline) may hinder reactivity in sterically sensitive reactions but improve thermal stability in polymer applications.

Synthetic Accessibility

- N-Allylanilines are typically synthesized via alkylation of aniline derivatives using allylic halides or alcohols under basic conditions. For example, this compound is likely prepared by reacting 3-methylaniline with 2-buten-1-yl bromide.

- Substituted benzyl derivatives (e.g., N-(2-Fluorobenzyl)-3-methylaniline) require selective benzylation, often mediated by phase-transfer catalysts or transition metals.

Applications

- This compound and its analogs are primarily used as ligands or intermediates in asymmetric catalysis (e.g., hydroformylation).

- Derivatives with fluorinated or methoxymethyl groups (e.g., ) show promise in pharmaceutical synthesis due to improved bioavailability.

Research Findings and Limitations

- Catalytic Performance : In hydroformylation reactions, this compound derivatives exhibit moderate enantioselectivity (50–70% ee) compared to bulkier ligands like phosphine-based systems.

- Stability : The allylic double bond in this compound may lead to isomerization under acidic or high-temperature conditions, limiting its utility in certain syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.